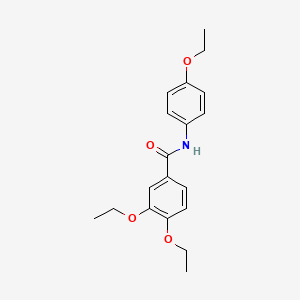

3,4-diethoxy-N-(4-ethoxyphenyl)benzamide

Description

3,4-Diethoxy-N-(4-ethoxyphenyl)benzamide is a benzamide derivative characterized by three ethoxy substituents: two on the benzamide ring (positions 3 and 4) and one on the para position of the aniline moiety. Its molecular formula is C₁₉H₂₃NO₄, with a molecular weight of 329.39 g/mol (calculated from analogous structures in ).

Properties

IUPAC Name |

3,4-diethoxy-N-(4-ethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-4-22-16-10-8-15(9-11-16)20-19(21)14-7-12-17(23-5-2)18(13-14)24-6-3/h7-13H,4-6H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRQHLDTMZAEHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(4-ethoxyphenyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-diethoxybenzoic acid and 4-ethoxyaniline.

Amide Formation: The carboxylic acid group of 3,4-diethoxybenzoic acid is activated using reagents like thionyl chloride or oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-ethoxyaniline to form the desired amide linkage.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(4-ethoxyphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

Oxidation: Formation of 3,4-diethoxybenzoic acid or 3,4-diethoxybenzaldehyde.

Reduction: Formation of 3,4-diethoxy-N-(4-ethoxyphenyl)benzylamine.

Substitution: Formation of nitro or halogenated derivatives of the benzene ring.

Scientific Research Applications

3,4-diethoxy-N-(4-ethoxyphenyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

Medicine: Research is conducted to investigate its potential therapeutic effects and mechanisms of action in various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(4-ethoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity. For example, it could act as an inhibitor or activator of certain enzymes involved in metabolic pathways.

Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, or inflammation. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Effects on Physicochemical Properties

The substitution pattern on the benzamide scaffold significantly impacts molecular weight, solubility, and melting points. Key analogs include:

Key Observations :

- Ethoxy vs. Methoxy : Ethoxy groups increase molecular weight and lipophilicity compared to methoxy analogs (e.g., vs. inferred target compound). This may enhance blood-brain barrier penetration but reduce aqueous solubility.

Enzyme Inhibition Profiles

- PCAF HAT Inhibition: Benzamides with long acyl chains (e.g., 2-tetradecanoylamino substituents in ) show ~79% inhibition at 100 μM, highlighting the importance of hydrophobic interactions. The ethoxy groups in the target compound may mimic this lipophilicity, though direct activity data are lacking .

- Hyaluronidase Inhibition : N-Benzyl-substituted benzamides with halogenation () exhibit positional dependence (2-substituted > 3-substituted). The ethoxy groups in the target compound could similarly enhance lipophilicity, aligning with ’s finding that lipophilic analogs have superior inhibition .

- PDE4 Inhibition: Roflumilast (), a benzamide derivative with difluoromethoxy and dichloropyridyl groups, shows IC₅₀ values in the nanomolar range. Ethoxy substituents may offer a balance between potency and metabolic stability compared to halogens .

Antioxidant Activity

Benzamides with hydroxyl or methoxy groups (e.g., ) demonstrate ~87% antioxidant inhibition in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.